

Application Notes and Protocols for Immunohistochemistry using AF3485 Antibody

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Compound of Interest

Compound Name: AF3485

Cat. No.: B592747

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These application notes provide a detailed guide for the use of the **AF3485** antibody for the detection of Angiopoietin-like Protein 4 (ANGPTL4) in formalin-fixed, paraffin-embedded (FFPE) tissues. The provided protocols and information are intended for researchers, scientists, and drug development professionals.

Introduction

The **AF3485** antibody is a goat polyclonal antibody that recognizes human and primate Angiopoietin-like Protein 4 (ANGPTL4). ANGPTL4 is a secreted glycoprotein involved in the regulation of lipid and glucose metabolism, angiogenesis, and inflammation. It is a target of interest in various research areas, including cancer, metabolic diseases, and cardiovascular disorders. These notes provide a comprehensive protocol for immunohistochemistry (IHC) and summarize key antibody characteristics.

Product Information

Attribute	Details
Antibody Name	AF3485 Anti-Human/Primate Angiopoietin-like Protein 4/ANGPTL4 Antibody
Host Species	Goat
Clonality	Polyclonal
Immunogen	Mouse myeloma cell line NS0-derived recombinant human Angiopoietin-like 4/ANGPLT4 (Leu165-Ser406)
Reactivity	Human, Primate, Rat
Validated Applications	Western Blot, Simple Western, ELISA, Immunohistochemistry

Recommended Starting Dilutions for Immunohistochemistry

While a specific dilution for the **AF3485** antibody in IHC has not been explicitly provided in the available documentation, the following table provides recommended starting dilutions for other polyclonal antibodies against ANGPTL4 in paraffin-embedded tissues. These can be used as a starting point for optimization.

Antibody	Recommended Dilution	Tissue Type
Rabbit Polyclonal to ANGPTL4	1:20	Paraffin-embedded
Rabbit Polyclonal to ANGPTL4	1:50 - 1:500	Paraffin-embedded

Note: The optimal dilution should be determined experimentally by the end-user.

Immunohistochemistry Protocol for Paraffin-Embedded Tissues

This protocol provides a general guideline for the use of **AF3485** antibody on formalin-fixed, paraffin-embedded tissue sections.

I. Reagents and Materials

- **AF3485** Antibody
- Paraffin-embedded tissue sections on charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water (dH₂O)
- Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 1% BSA in PBS or serum from the secondary antibody host species)
- Phosphate Buffered Saline (PBS)
- Biotinylated secondary antibody (anti-goat)
- Streptavidin-HRP
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium

II. Staining Procedure

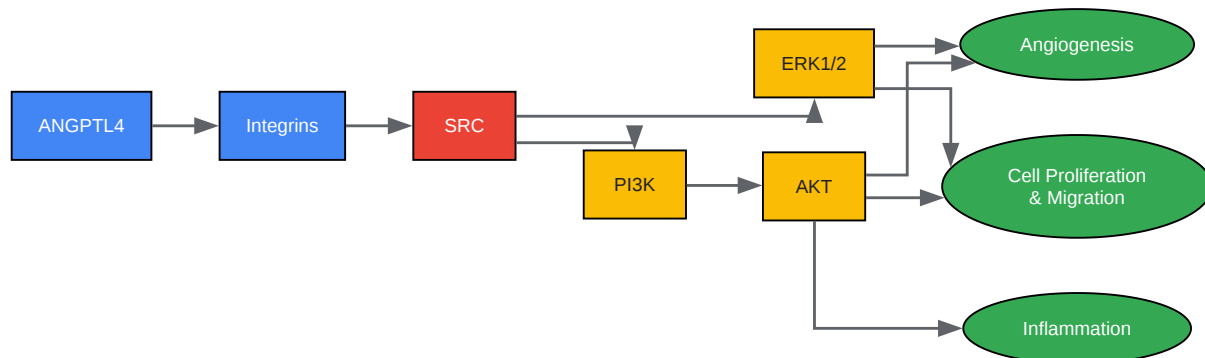
- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.

- Immerse slides in two changes of 100% ethanol for 3 minutes each.
- Immerse slides in 95% ethanol for 3 minutes.
- Immerse slides in 70% ethanol for 3 minutes.
- Rinse slides in dH₂O for 5 minutes.
- Antigen Retrieval:
 - Immerse slides in Antigen Retrieval Solution.
 - Heat the solution to 95-100°C for 20-30 minutes. A microwave, pressure cooker, or water bath can be used.
 - Allow slides to cool in the buffer for 20 minutes at room temperature.
 - Rinse slides in PBS three times for 5 minutes each.
- Peroxidase Blocking:
 - Incubate sections with 3% Hydrogen Peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
 - Rinse slides in PBS three times for 5 minutes each.
- Blocking:
 - Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the **AF3485** antibody to the optimized concentration in Blocking Buffer.
 - Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:

- Rinse slides in PBS three times for 5 minutes each.
- Incubate sections with the biotinylated secondary antibody (e.g., anti-goat IgG) for 30-60 minutes at room temperature.
- Enzyme Conjugate Incubation:
 - Rinse slides in PBS three times for 5 minutes each.
 - Incubate sections with Streptavidin-HRP for 30 minutes at room temperature.
- Chromogen Detection:
 - Rinse slides in PBS three times for 5 minutes each.
 - Incubate sections with DAB substrate solution until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.
 - Rinse slides with dH₂O.
- Counterstaining:
 - Counterstain with Hematoxylin for 30 seconds to 2 minutes.
 - "Blue" the sections in running tap water or a bluing reagent.
- Dehydration and Mounting:
 - Dehydrate sections through graded ethanol solutions (70%, 95%, 100%).
 - Clear in xylene.
 - Mount with a permanent mounting medium.

ANGPTL4 Signaling Pathway

ANGPTL4 is involved in multiple signaling pathways that regulate a variety of cellular processes. Upon secretion, ANGPTL4 can interact with cell surface receptors, such as integrins, to initiate downstream signaling cascades.

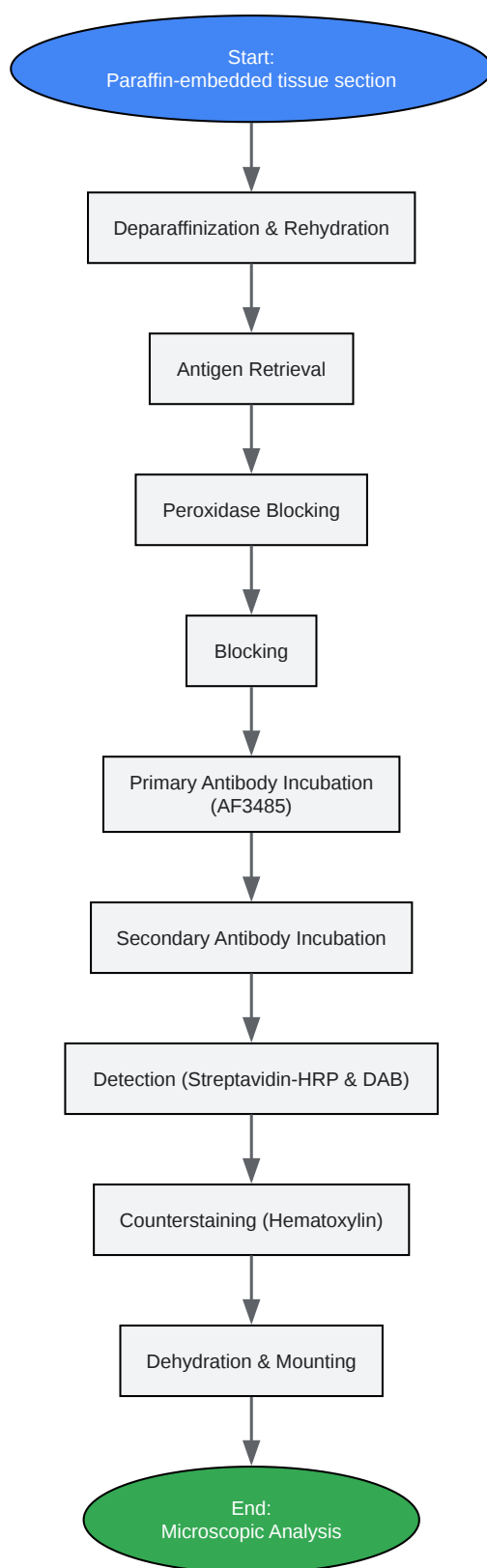


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Caption: ANGPTL4 signaling cascade.

Experimental Workflow for Immunohistochemistry

The following diagram outlines the key steps in the immunohistochemistry protocol for the **AF3485** antibody.



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Caption: Immunohistochemistry workflow.

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